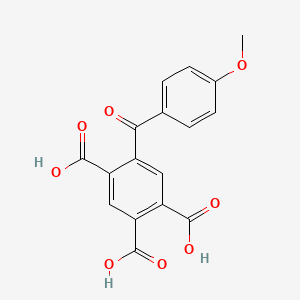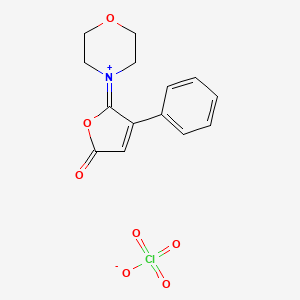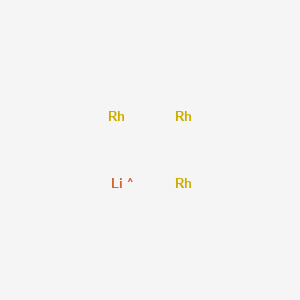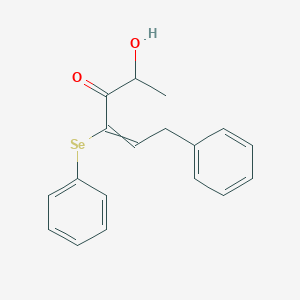
1-Ethenylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring with an ethenyl group and an aldehyde functional group. This compound is notable for its strained ring structure, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of an alkene with a carbene to form the cyclopropane ring. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to cyclopropanate an ethenyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclopropane derivatives
Scientific Research Applications
1-Ethenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the presence of the aldehyde group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its unique structure .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopropanecarbaldehyde: A cyclopropane ring with an aldehyde group but without the ethenyl group.
1-Vinylcyclopropane: A cyclopropane ring with a vinyl group but without the aldehyde group.
Uniqueness: 1-Ethenylcyclopropane-1-carbaldehyde is unique due to the combination of the ethenyl group and the aldehyde functional group on the strained cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
1-ethenylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h2,5H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALTRPPVLDDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711851 |
Source


|
| Record name | 1-Ethenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61406-26-6 |
Source


|
| Record name | 1-Ethenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)







![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)



![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-](/img/structure/B14565873.png)
![6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide](/img/structure/B14565874.png)
